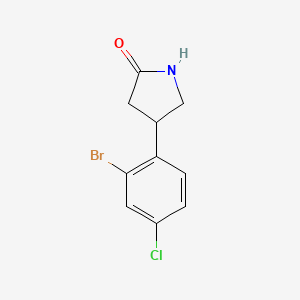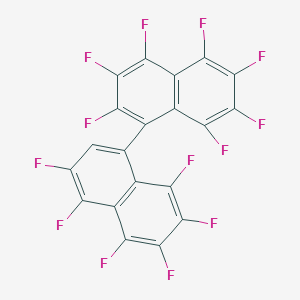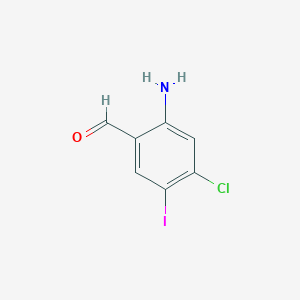![molecular formula C8H15NO2 B13152508 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
One common synthetic route includes the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one using allyl amino ether in the presence of a chiral catalyst . Industrial production methods may vary, but they generally involve similar reaction conditions and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring and propanone moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one can be compared with similar compounds such as:
- 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one
- 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one These compounds share the oxolane ring and aminomethyl group but differ in the nature of the propanone moiety. The presence of different functional groups (e.g., alkene or alkyne) can significantly alter their chemical properties and reactivity, making this compound unique in its applications and effects.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[5-(aminomethyl)oxolan-2-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h6,8H,2-5,9H2,1H3 |
Clave InChI |
VFVNVTRAIQTXDL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCC(O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


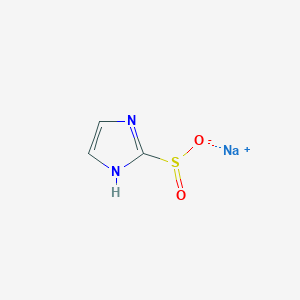
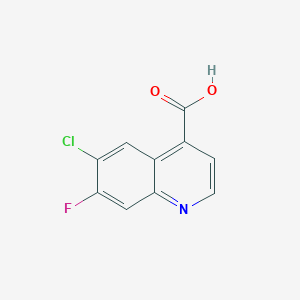
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
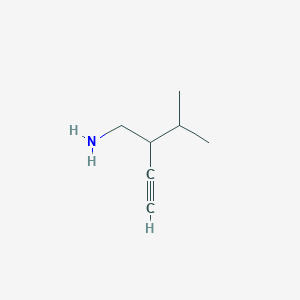
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)

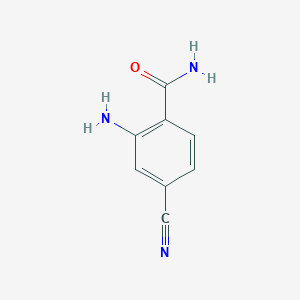
![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
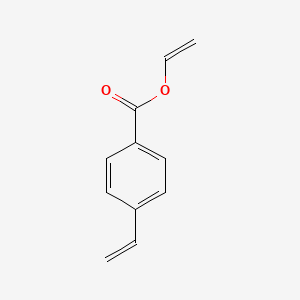
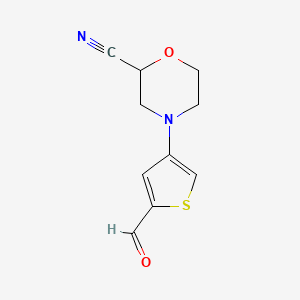
![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
